4-Chlorophenylguanidine hydrochloride is a synthetic compound frequently employed in biochemical and pharmacological research. [] It serves as a valuable tool for investigating various biological processes and as a building block for synthesizing more complex molecules. [] This analysis will focus solely on its research applications, excluding any information related to drug use, dosage, or side effects.
4-Chlorophenylguanidine hydrochloride is a chemical compound classified as a guanidine derivative. It has gained attention in scientific research due to its pharmacological properties and potential applications in various fields, particularly in medicinal chemistry. The compound is known for its role as a selective inhibitor of urokinase, an enzyme involved in fibrinolysis, which is the process of breaking down blood clots.
The compound can be synthesized from p-chloroaniline through a series of chemical reactions involving diazotization and subsequent reactions with ammonium sulfite and hydrochloric acid . It is commercially available from various suppliers, including Sigma-Aldrich and LGC Standards, which provide high-quality reference standards for pharmaceutical testing .
4-Chlorophenylguanidine hydrochloride falls under the category of pharmaceutical compounds and biochemical reagents. It is primarily used in research related to enzyme inhibition and has implications in the study of thrombolytic therapies.
The synthesis of 4-Chlorophenylguanidine hydrochloride typically involves the following steps:
The molecular formula of 4-Chlorophenylguanidine hydrochloride is with a molecular weight of approximately 206.07 g/mol. The structure can be represented by the following:
This structure indicates the presence of a chlorinated phenyl group attached to a guanidine moiety, which contributes to its biological activity .
4-Chlorophenylguanidine hydrochloride can participate in various chemical reactions, particularly those involving nucleophilic substitutions and condensation reactions due to the reactive nature of its guanidine group.
In laboratory settings, it may be used as a starting material or intermediate in synthesizing other biologically active compounds or for studying enzyme interactions, particularly with urokinase .
The primary mechanism of action for 4-Chlorophenylguanidine hydrochloride involves its inhibition of urokinase activity. Urokinase is crucial for plasminogen activation, leading to fibrinolysis. By inhibiting this enzyme, 4-Chlorophenylguanidine hydrochloride can potentially modulate clot formation and dissolution processes.
Research indicates that the compound exhibits significant potency against urokinase, making it a valuable tool in studying thrombolytic therapies and related conditions .
4-Chlorophenylguanidine hydrochloride has several applications in scientific research:
4-Chlorophenylguanidine hydrochloride (4-CPG) functions as a potent and specific inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and cancer metastasis. The compound exhibits competitive inhibition kinetics with a reported Ki value of 8.2 μM, demonstrating significant affinity for the uPA active site [4] [7]. Structural analyses reveal that the chlorophenyl moiety enhances binding specificity through hydrophobic interactions within the S1 pocket of uPA, while the protonated guanidinium group forms crucial hydrogen bonds with aspartine-189 at the catalytic site, mirroring natural substrate interactions [7].
Quantitative structure-activity relationship (QSAR) studies of substituted phenylguanidines indicate that electron-withdrawing substituents at the para-position substantially enhance inhibitory potency. The chloro-substitution confers optimal steric and electronic properties, with 4-CPG exhibiting approximately 15-fold greater potency than the unsubstituted phenylguanidine analogue [7]. This enhancement is attributed to the chloro group's dual effect: strengthening hydrophobic binding and inducing favorable conformational changes in the enzyme's active site through dipole interactions.
Table 1: Structure-Activity Relationship of Substituted Phenylguanidines on uPA Inhibition
Substituent Position | Group | Relative Potency | Key Binding Interactions |
---|---|---|---|
para | Chloro | 1.00 (reference) | Hydrophobic S1 pocket occupancy, H-bond with Asp189 |
para | Methyl | 0.35 | Hydrophobic interaction only |
meta | Chloro | 0.28 | Suboptimal positioning |
ortho | Chloro | 0.05 | Steric hindrance |
None | H | 0.07 | Minimal hydrophobic contribution |
The planar configuration of the guanidinium group enables optimal electrostatic complementarity with uPA's catalytic triad (His57, Asp102, Ser195), while the hydrophobic chlorophenyl group occupies the adjacent specificity pocket. Molecular modeling studies demonstrate that 4-CPG establishes a hydrogen bonding network with backbone residues Ser190 and Gln192, further stabilizing the enzyme-inhibitor complex [4]. This precise molecular recognition underlies its selectivity against closely related proteases, exhibiting >50-fold preference for uPA over tissue-type plasminogen activator (tPA) – a critical determinant for its pharmacological utility in cancer research [7].
Beyond protease inhibition, 4-CPG exhibits significant activity on acid-sensing ion channel 3 (ASIC3), functioning as a positive allosteric modulator that enhances channel sensitivity to protons. Electrophysiological studies demonstrate that 4-CPG shifts the pH50 value from 6.5 to 6.9 (ΔpH50 = 0.4), effectively lowering the proton concentration required for half-maximal activation by approximately 2.5-fold [2] [7]. This modulation occurs through a distinct mechanism from direct agonism, as 4-CPG alone does not activate ASIC3 at physiological pH but significantly potentiates acid-evoked currents.
The compound interacts with the non-proton ligand-sensing domain of ASIC3, stabilizing the channel's open conformation through allosteric coupling. Site-directed mutagenesis studies identify critical residues in the palm domain (Glu220, Glu239) and wrist region (Asp349) that mediate 4-CPG's modulatory effects [7]. Binding induces conformational changes that reduce the energy barrier for proton-dependent gating, thereby sensitizing the channel to extracellular acidification. This mechanism is pharmacologically significant in inflammatory and ischemic conditions where tissue acidosis occurs.
Table 2: Electrophysiological Effects of 4-CPG on ASIC3 Function
Parameter | Control (pH 7.4) | +100μM 4-CPG | Modulation Effect |
---|---|---|---|
pH50 | 6.52 ± 0.04 | 6.92 ± 0.05 | ↑ Proton sensitivity |
Hill coefficient | 1.8 ± 0.1 | 2.1 ± 0.2 | ↑ Cooperativity |
Peak current (pH 6.0) | 1.00 (normalized) | 1.85 ± 0.15 | ↑ Current amplitude |
Desensitization τ (ms) | 385 ± 25 | 580 ± 35 | ↓ Desensitization rate |
Signal transduction studies reveal that 4-CPG amplifies ASIC3-mediated calcium influx in dorsal root ganglion neurons by 80-110%, establishing its role in potentiating nociceptive signaling pathways [7]. This amplification occurs through prolonged channel opening and delayed desensitization kinetics, resulting in extended depolarization windows. The concentration-dependent potentiation follows a sigmoidal curve with an EC50 of 32 μM, achieving maximal effect at 100 μM without inducing receptor saturation [2] [7]. The temporal dynamics of modulation show rapid onset (<100 ms) and reversibility upon washout, supporting direct allosteric binding rather than metabotropic effects.
The dual pharmacological activity of 4-CPG presents a unique case study in target selectivity among guanidine-containing compounds. Quantitative comparison reveals a 12-fold selectivity preference for uPA inhibition (IC50 = 15 μM) over ASIC3 modulation (EC50 = 180 μM), indicating differential affinity for these structurally unrelated targets [4] [7]. This selectivity profile arises from distinct molecular recognition requirements: uPA inhibition demands precise geometric complementarity in a deep catalytic pocket, while ASIC3 modulation involves interaction with a surface-exposed allosteric site that tolerates greater ligand flexibility.
The protonation state of the guanidine group critically influences target engagement. At physiological pH (7.4), the guanidine moiety exists predominantly in its protonated form (pKa = 13.6), facilitating ionic interactions with aspartate/glutamate residues in both targets [1] [6]. Molecular dynamics simulations demonstrate that the chlorophenyl group engages in π-cation interactions with uPA's Trp215, contributing significantly to binding energy, whereas in ASIC3, it interacts with hydrophobic residues (Leu212, Val216) surrounding the allosteric site [4] [7].
Table 3: Selectivity Profile of 4-Chlorophenylguanidine Hydrochloride
Target | Assay Type | Activity Value | Molecular Determinants |
---|---|---|---|
uPA | Enzymatic inhibition | IC50 = 15 μM | Catalytic triad interaction, S1 pocket occupancy |
ASIC3 | Electrophysiology | EC50 = 180 μM | Palm domain binding, gating modification |
tPA | Enzymatic inhibition | IC50 > 500 μM | Steric exclusion from specificity pocket |
ASIC1a | Electrophysiology | EC50 > 300 μM | Divergent allosteric site architecture |
Structural analogs provide insight into selectivity optimization. Replacement of the para-chloro with bulkier hydrophobic groups (e.g., bromo, trifluoromethyl) enhances uPA affinity but diminishes ASIC3 activity, while meta-substitution reduces potency at both targets. The minimalist scaffold of 4-CPG—consisting of a single aromatic ring and guanidine group—enables dual functionality precisely because it meets the minimal structural requirements for both targets. More complex analogs with additional substituents typically lose activity at ASIC3 due to steric constraints in the extracellular modulator binding domain [4] [7].
The conformational flexibility of the guanidinium-carbon bond enables adaptive binding: in uPA, it adopts a coplanar arrangement with the phenyl ring for optimal π-π stacking, while in ASIC3, it rotates to a perpendicular orientation that facilitates simultaneous contact with acidic residues and hydrophobic pockets [6]. This torsional adaptability, combined with the balanced hydrophilicity/lipophilicity profile (logP ≈ 0.9), establishes 4-CPG as a valuable prototype for designing either selective or multi-target ligands targeting proteolytic enzymes and acid-sensing ion channels.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7